
Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester, also known as methyl parathion, is a widely used organophosphorus insecticide. It is a colorless to brown liquid with a strong odor. Methyl parathion is used to control a variety of pests in agriculture, forestry, and public health.
作用机制
Methyl parathion inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the enzyme from hydrolyzing acetylcholine, which leads to the accumulation of acetylcholine in the synapse. The excess acetylcholine overstimulates the nervous system, causing convulsions and ultimately leading to death.
Biochemical and Physiological Effects:
Methyl parathion is highly toxic to humans and animals. It can cause a range of biochemical and physiological effects, including respiratory distress, muscle weakness, and convulsions. Methyl parathion is also known to cause damage to the liver, kidneys, and nervous system.
实验室实验的优点和局限性
Methyl parathion is a widely used insecticide that has been extensively studied for its insecticidal properties. It is effective against a wide range of pests and is relatively easy to synthesize. However, its high toxicity to humans and animals makes it difficult to use in laboratory experiments.
List of
未来方向
1. Development of safer and more effective insecticides to replace Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion.
2. Investigation of the mechanism of resistance to Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion in insects.
3. Study of the environmental impact of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion and its breakdown products.
4. Investigation of the potential health effects of low-level exposure to Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion.
5. Development of new methods for the synthesis of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion with improved yields and purity.
6. Investigation of the potential use of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion as a tool for studying the nervous system in insects.
7. Study of the potential use of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion as a therapeutic agent for the treatment of neurological disorders in humans.
8. Investigation of the potential use of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion as a tool for studying the mechanisms of pesticide resistance in insects.
9. Development of new analytical methods for the detection and quantification of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion in environmental samples.
10. Investigation of the potential use of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion as a tool for studying the ecological effects of pesticides on non-target organisms.
合成方法
Methyl parathion is synthesized by reacting parathion with methanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion. The synthesis of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
科学研究应用
Methyl parathion has been extensively studied for its insecticidal properties. It is effective against a wide range of pests, including aphids, mites, and beetles. Methyl parathion works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the normal functioning of the nervous system in insects. This leads to the accumulation of acetylcholine, a neurotransmitter, which causes overstimulation of the nervous system and ultimately results in the death of the insect.
属性
CAS 编号 |
18313-91-2 |
|---|---|
分子式 |
C11H16NO4PS |
分子量 |
289.29 g/mol |
IUPAC 名称 |
ethoxy-ethyl-(2-methyl-3-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H16NO4PS/c1-4-15-17(18,5-2)16-11-8-6-7-10(9(11)3)12(13)14/h6-8H,4-5H2,1-3H3 |
InChI 键 |
QUJSLFBJDWGGJL-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(CC)OC1=CC=CC(=C1C)[N+](=O)[O-] |
规范 SMILES |
CCOP(=S)(CC)OC1=CC=CC(=C1C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-oxobutanoic acid](/img/structure/B231791.png)

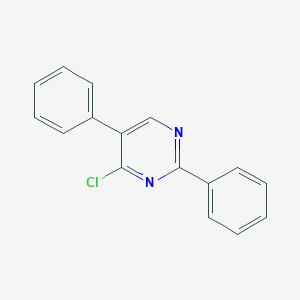
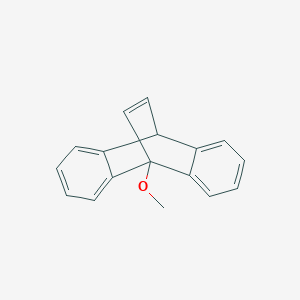
![1,3,6-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231796.png)
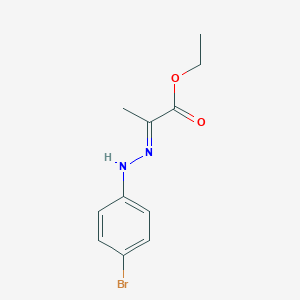
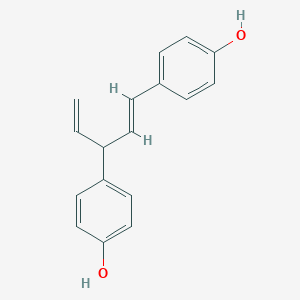
![1-Methoxy-9,12-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231809.png)

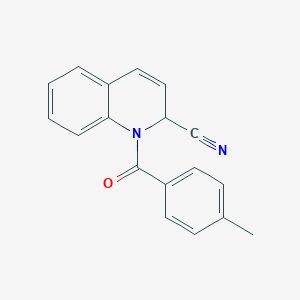


![4-O-[2-(Dipropylamino)-2-oxoethyl]rifamycin](/img/structure/B231824.png)
